molecular formula C35H64N8O9 B12375711 cOB1 phermone

cOB1 phermone

Cat. No.: B12375711
M. Wt: 740.9 g/mol
InChI Key: CJVFIJXEPCVCTK-LWMBYGOMSA-N
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Description

cOB1 pheromone is a bacterial sex pheromone derived from Enterococcus faecalis. It is known for its ability to inhibit the growth of multidrug-resistant Enterococcus faecalis V583

Preparation Methods

Synthetic Routes and Reaction Conditions

cOB1 pheromone can be synthesized using solid-phase peptide synthesis. The known peptide sequence for cOB1 is NH2-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. This synthesis involves the step-by-step addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of cOB1 pheromone involves the use of recombinant DNA technology to express the peptide in bacterial systems. The peptide is then purified using chromatographic techniques to ensure high purity and yield .

Mechanism of Action

cOB1 pheromone exerts its effects by binding to specific receptors on the surface of Enterococcus faecalis cells. This binding triggers a signaling cascade that leads to the inhibition of bacterial growth. The molecular targets involved include the ATP-binding cassette (ABC) transporter PptAB, which transports the pheromone out of the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cOB1 pheromone is unique due to its specific sequence and its potent inhibitory effects on multidrug-resistant Enterococcus faecalis. Its ability to form amyloid-like structures and its involvement in quorum sensing further distinguish it from other similar compounds .

Properties

Molecular Formula

C35H64N8O9

Molecular Weight

740.9 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1

InChI Key

CJVFIJXEPCVCTK-LWMBYGOMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N

Origin of Product

United States

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